molecular formula C16H22F2N2O2 B12989301 Benzyl (2S,3R,5S)-3-(aminomethyl)-4,4-difluoro-2,5-dimethylpiperidine-1-carboxylate

Benzyl (2S,3R,5S)-3-(aminomethyl)-4,4-difluoro-2,5-dimethylpiperidine-1-carboxylate

Cat. No.: B12989301
M. Wt: 312.35 g/mol
InChI Key: HBLLGLTZDUYXFX-SGMGOOAPSA-N
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Description

Benzyl (2S,3R,5S)-3-(aminomethyl)-4,4-difluoro-2,5-dimethylpiperidine-1-carboxylate is a complex organic compound characterized by its unique piperidine structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (2S,3R,5S)-3-(aminomethyl)-4,4-difluoro-2,5-dimethylpiperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Piperidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the Aminomethyl Group: This step often involves the use of aminating agents under controlled conditions.

    Esterification: The final step involves the esterification of the piperidine derivative with benzyl alcohol under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure scalability and consistency.

Chemical Reactions Analysis

Types of Reactions

Benzyl (2S,3R,5S)-3-(aminomethyl)-4,4-difluoro-2,5-dimethylpiperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the aminomethyl group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Benzyl (2S,3R,5S)-3-(aminomethyl)-4,4-difluoro-2,5-dimethylpiperidine-1-carboxylate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzyl (2S,3R,5S)-3-(aminomethyl)-4,4-difluoro-2,5-dimethylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Benzyl (2S,3R,5S)-3-(aminomethyl)-4,4-difluoro-2,5-dimethylpiperidine-1-carboxylate: shares similarities with other piperidine derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

Molecular Formula

C16H22F2N2O2

Molecular Weight

312.35 g/mol

IUPAC Name

benzyl (2S,3R,5S)-3-(aminomethyl)-4,4-difluoro-2,5-dimethylpiperidine-1-carboxylate

InChI

InChI=1S/C16H22F2N2O2/c1-11-9-20(12(2)14(8-19)16(11,17)18)15(21)22-10-13-6-4-3-5-7-13/h3-7,11-12,14H,8-10,19H2,1-2H3/t11-,12-,14+/m0/s1

InChI Key

HBLLGLTZDUYXFX-SGMGOOAPSA-N

Isomeric SMILES

C[C@H]1CN([C@H]([C@H](C1(F)F)CN)C)C(=O)OCC2=CC=CC=C2

Canonical SMILES

CC1CN(C(C(C1(F)F)CN)C)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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